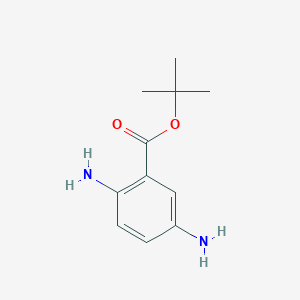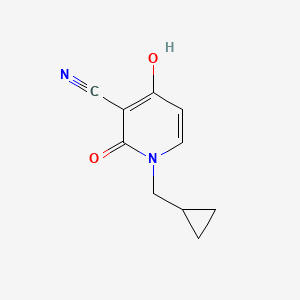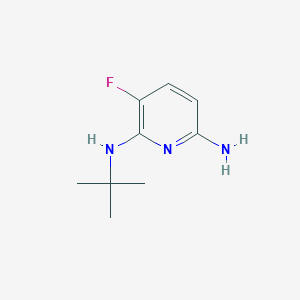
5-allyloxy-N,N-dimethylisophthalamic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-allyloxy-N,N-dimethylisophthalamic acid methyl ester is an organic compound that belongs to the class of isophthalamic acid derivatives This compound is characterized by the presence of an allyloxy group, a dimethylamino group, and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-allyloxy-N,N-dimethylisophthalamic acid methyl ester typically involves the esterification of 5-allyloxy-N,N-dimethylisophthalamic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-allyloxy-N,N-dimethylisophthalamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.
Substitution: Nucleophiles such as alkyl halides or amines for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
5-allyloxy-N,N-dimethylisophthalamic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-allyloxy-N,N-dimethylisophthalamic acid methyl ester involves its interaction with specific molecular targets. The allyloxy group can participate in nucleophilic attacks, while the dimethylamino group can interact with various receptors or enzymes. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-allyloxy-N,N-dimethylisophthalamic acid: Lacks the methyl ester group but shares similar reactivity.
5-allyloxy-N,N-dimethylisophthalamic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.
5-allyloxy-N,N-dimethylisophthalamic acid propyl ester: Contains a propyl ester group, offering different solubility and reactivity properties.
Uniqueness
5-allyloxy-N,N-dimethylisophthalamic acid methyl ester is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the methyl ester group provides distinct solubility and reactivity characteristics compared to its analogs.
Propriétés
Formule moléculaire |
C14H17NO4 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
methyl 3-(dimethylcarbamoyl)-5-prop-2-enoxybenzoate |
InChI |
InChI=1S/C14H17NO4/c1-5-6-19-12-8-10(13(16)15(2)3)7-11(9-12)14(17)18-4/h5,7-9H,1,6H2,2-4H3 |
Clé InChI |
CJIVEPNVKUTLAW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC(=CC(=C1)OCC=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8329339.png)
![Methyl 4-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8329349.png)




![7-(2-Furyl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-amine](/img/structure/B8329370.png)






